molecular formula C8H11NO B13325237 1-(2-Oxoethyl)cyclopentane-1-carbonitrile

1-(2-Oxoethyl)cyclopentane-1-carbonitrile

Cat. No.: B13325237
M. Wt: 137.18 g/mol
InChI Key: RJGIRZMHKUSFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Oxoethyl)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C8H11NO It is characterized by a cyclopentane ring substituted with an oxoethyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Oxoethyl)cyclopentane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent oxidation to introduce the oxoethyl group . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxoethyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The oxoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective for reducing the carbonitrile group.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the oxoethyl group under mild conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Oxoethyl)cyclopentane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Oxoethyl)cyclopentane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the structure of the compound and its derivatives.

Comparison with Similar Compounds

1-(2-Oxoethyl)cyclopentane-1-carbonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse reactivity and applications in various fields.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-(2-oxoethyl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C8H11NO/c9-7-8(5-6-10)3-1-2-4-8/h6H,1-5H2

InChI Key

RJGIRZMHKUSFGK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.